molecular formula C13H13BrN8 B10895035 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10895035
M. Wt: 361.20 g/mol
InChI Key: PHLHDSCLOGTQHK-UHFFFAOYSA-N
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Description

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features a pyrazole ring fused with a triazolopyrimidine structure, and it is substituted with a bromo group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions. One common approach includes the formation of the pyrazole ring followed by the construction of the triazolopyrimidine core. The bromo and methyl substituents are introduced through selective halogenation and alkylation reactions .

Industrial Production Methods

These methods would need to optimize reaction conditions to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine can yield amino derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific combination of pyrazole and triazolopyrimidine rings, along with the bromo and methyl substituents.

Properties

Molecular Formula

C13H13BrN8

Molecular Weight

361.20 g/mol

IUPAC Name

4-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H13BrN8/c1-7-11(14)8(2)21(19-7)4-3-10-17-13-9-5-16-18-12(9)15-6-22(13)20-10/h5-6H,3-4H2,1-2H3,(H,16,18)

InChI Key

PHLHDSCLOGTQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC2=NN3C=NC4=C(C3=N2)C=NN4)C)Br

Origin of Product

United States

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